

# Personal protective equipment for handling Infigratinib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Infigratinib |           |
| Cat. No.:            | B612010      | Get Quote |

# **Essential Safety and Handling Guide for Infigratinib**

For Research, Scientific, and Drug Development Professionals

This guide provides crucial safety protocols and logistical information for handling **Infigratinib** (also known as BGJ-398) in a laboratory setting. Adherence to these procedures is vital for minimizing exposure risk and ensuring a safe research environment.

Important Note: **Infigratinib** is an investigational compound. The U.S. FDA granted accelerated approval for Truseltiq® (**infigratinib**) for certain types of cholangiocarcinoma, but this approval was voluntarily withdrawn by the sponsor in May 2024 due to difficulties in recruiting for confirmatory trials.[1] For laboratory research purposes, it must be handled with the precautions appropriate for a potentially hazardous substance.

### **Hazard Identification and Health Effects**

**Infigratinib** is classified with the following hazards based on available Safety Data Sheets (SDS):

- Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]
- Skin Irritation (Category 2): Causes skin irritation.
- Serious Eye Irritation (Category 2A): Causes serious eye irritation.



 Potential Hazards: May be harmful if inhaled or absorbed through the skin and may cause respiratory tract irritation.[3]

Based on its mechanism of action and findings in animal studies, **Infigratinib** can also cause fetal harm.[4] Therefore, it should be treated as a reproductive toxin.

### **Personal Protective Equipment (PPE)**

A comprehensive PPE strategy is the primary control measure to prevent exposure.[5] All PPE should be donned before handling the compound and disposed of as contaminated waste after completion of the task.

| PPE Category           | Specification                                                                                           | Rationale                                                                                                                                             |
|------------------------|---------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|
| Hand Protection        | Double gloving with chemotherapy-rated nitrile gloves.                                                  | Prevents skin absorption and contamination. Double gloving provides an extra layer of protection against tears and permeation.                        |
| Body Protection        | Disposable, solid-front, back-<br>closure gown with long sleeves<br>and tight-fitting elastic cuffs.[5] | Protects skin from contact and prevents contamination of personal clothing. Low-linting material is preferred to avoid contaminating experiments.[5]  |
| Eye/Face Protection    | Chemical safety goggles with side shields or a full-face shield.[3][6]                                  | Protects against splashes,<br>dust, and aerosols, preventing<br>serious eye irritation.[2]                                                            |
| Respiratory Protection | A NIOSH-approved N100 or CEN-approved FFP3 particulate respirator.[6][7]                                | Required when handling the solid compound outside of a containment device (e.g., weighing) or when there is a risk of generating dust or aerosols.[3] |

## Safe Handling and Operational Plan



Safe handling requires a combination of engineering controls and stringent work practices.

#### Step 1: Preparation and Engineering Controls

- Designated Area: All handling of Infigratinib, especially the solid (powder) form, must be
  conducted in a designated area, such as a certified chemical fume hood, biological safety
  cabinet, or a containment ventilated enclosure (CVE).[8] This prevents the release of
  airborne particles into the laboratory.[5]
- Safety Equipment: Ensure an eye-wash station and safety shower are readily accessible.[2]
- Surface Protection: Cover the work surface with a disposable, plastic-backed absorbent pad to contain spills.

#### Step 2: Compound Handling (Weighing and Reconstituting)

- Avoid Dust and Aerosols: Extreme care must be taken to avoid the formation of dust and aerosols during handling.[2][3]
- Weighing: Weigh the solid compound within the designated containment device (fume hood, etc.).
- Reconstitution: Add solvent to the vial slowly to avoid splashing. If sonication is required, ensure the vial is securely capped.

#### Step 3: Post-Handling Decontamination

- Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol) after handling is complete. Dispose of the absorbent pad and cleaning materials as hazardous waste.[2]
- Equipment: All non-disposable equipment (spatulas, glassware) must be thoroughly decontaminated.
- Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

#### Step 4: Doffing (Removing) PPE



- Remove PPE in an order that minimizes the risk of self-contamination. A common procedure is:
  - Remove outer gloves.
  - Remove gown.
  - Remove inner gloves.
  - Remove face/eye protection.
  - Remove respirator (if used).
- Dispose of all PPE immediately into a designated hazardous waste container.

### **Disposal Plan**

All waste generated from handling **Infigratinib** must be considered hazardous or cytotoxic waste.

- Waste Segregation: Use clearly labeled, sealed containers for all Infigratinib waste.[3]
- Solid Waste: This includes contaminated PPE (gloves, gowns, masks), absorbent pads, and any labware (e.g., pipette tips, vials). Place in a designated hazardous waste bag or container.
- Liquid Waste: Collect all liquid waste containing **Infigratinib** in a sealed, leak-proof hazardous waste container. Do not pour down the drain.[2]
- Sharps: Needles, syringes, or other sharp instruments must be disposed of in a designated, puncture-resistant sharps container.
- Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[2]

### **Safety and Handling Summary**



| Parameter                         | Information                                                                                                                                                                                                                   | Source(s) |
|-----------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Chemical Name                     | Infigratinib (BGJ-398)                                                                                                                                                                                                        | [7][9]    |
| CAS Number                        | 872511-34-7                                                                                                                                                                                                                   | [7]       |
| Molecular Formula                 | C26H31Cl2N7O3                                                                                                                                                                                                                 | [9]       |
| Primary Hazards                   | Harmful if swallowed, Causes skin and serious eye irritation, Potential reproductive toxin.                                                                                                                                   | [2][4]    |
| Occupational Exposure Limit (OEL) | No OEL has been established.<br>Handle as a potent compound.                                                                                                                                                                  | [2][3]    |
| Engineering Controls              | Chemical Fume Hood, Biological Safety Cabinet, or Containment Ventilated Enclosure.                                                                                                                                           | [8]       |
| Required PPE                      | Double nitrile gloves,<br>disposable gown, safety<br>goggles/face shield,<br>N100/FFP3 respirator for<br>solids.                                                                                                              | [2][6][7] |
| Spill Management                  | Evacuate area. Wear full PPE. Absorb liquids with inert material. Gently sweep up solids, avoiding dust. Decontaminate area.                                                                                                  | [2]       |
| First Aid (Exposure)              | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure. | [2][9]    |



### **Workflow Visualization**

The following diagram illustrates the essential workflow for safely handling **Infigratinib** in a research laboratory setting, from initial preparation to final waste disposal.



Click to download full resolution via product page

Caption: Workflow for Safe Handling of **Infigratinib** in a Research Laboratory.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. WITHDRAWN: FDA grants accelerated approval to infigratinib for metastatic cholangiocarcinoma | FDA [fda.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. dupont.com.sg [dupont.com.sg]
- 6. cleanchemlab.com [cleanchemlab.com]



Check Availability & Pricing



- 7. fishersci.com [fishersci.com]
- 8. osha.gov [osha.gov]
- 9. abmole.com [abmole.com]
- To cite this document: BenchChem. [Personal protective equipment for handling Infigratinib].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612010#personal-protective-equipment-for-handling-infigratinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com